Tetracyclo[3.2.0.02,7.04,6]heptan-3-one
Description
Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one (CAS: 1072-92-0), also known as quadricyclanone, is a strained polycyclic ketone with the molecular formula C₇H₆O and a molecular weight of 106.12 g/mol . Its structure features four fused rings (a bicyclo[2.2.1] framework with additional bridging), resulting in high complexity (182) and significant angle strain . Key physicochemical properties include:
- XLogP3: 0.1 (indicating moderate hydrophilicity)
- Topological Polar Surface Area (TPSA): 17.1 Ų
- Hydrogen Bond Acceptor Count: 1 (from the ketone group) .
Quadricyclanone is synthesized via specialized routes, such as the Prinzbach method (1967), which exploits photochemical or catalytic ring-opening of norbornadiene derivatives . Its reactivity is influenced by strain relief, making it a precursor for organic transformations, including Pd-catalyzed dimerization and trimerization .
Structure
2D Structure
Properties
CAS No. |
1072-92-0 |
|---|---|
Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H6O/c8-7-5-1-2(5)4-3(1)6(4)7/h1-6H |
InChI Key |
BYUGRALWTPEHMX-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4C2C34 |
Canonical SMILES |
C12C3C1C(=O)C4C2C34 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations:
- Synthetic Intermediates : The compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be further modified to yield compounds with desired properties .
- Reactivity with Electrophiles : Research indicates that this compound can react with electrophiles such as bromine and other halogens, facilitating the cleavage of cyclopropane structures . This property is particularly useful in synthesizing functionalized products.
Materials Science
The compound's structural features also lend themselves to applications in materials science:
- Polymer Chemistry : Quadricyclane has been investigated for its potential use in polymer synthesis, particularly in the development of photopolymers and other advanced materials that require specific mechanical and thermal properties .
- Energy Storage : Due to its high energy density and stability under certain conditions, this compound is being explored as a potential material for energy storage applications, including in advanced batteries and fuel cells .
Biological Applications
While less explored than its synthetic and material applications, there is emerging interest in the biological implications of this compound:
- Biological Activity : Some studies have suggested that derivatives of this compound may exhibit biological activity, potentially serving as leads for drug development . The exploration of its derivatives could lead to the discovery of new pharmaceuticals.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one Derivatives
Example : (E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: N/A)
- Structure : Bicyclic framework with a camphor-derived backbone and benzylidene substituent .
- Synthesis : Prepared via aldol condensation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and benzaldehyde .
- Reactivity : Undergoes conjugate additions due to the α,β-unsaturated ketone system.
- Applications : Used in fragrance and pharmaceutical intermediates .
Comparison with Quadricyclanone:
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one (CAS: 14087-70-8)
- Structure : Oxabicyclo system with tetramethyl substituents and an oxygen atom .
- Properties : Increased steric hindrance from methyl groups alters solubility and reaction kinetics.
- Synthesis : Likely involves Diels-Alder or epoxidation strategies.
Comparison with Quadricyclanone:
- Electronic Effects : Oxygen atom enhances polarity (TPSA ≈ 26 Ų).
- Thermal Stability : Higher due to reduced ring strain.
- Applications: Potential use in agrochemicals or polymer precursors .
Tricyclo[4.1.0.0²,⁷]heptan-3-one Derivatives
Example : 6-(1-Methylethyl)tricyclo[4.1.0.0²,⁷]heptan-3-one (CAS: N/A)
- Structure : Tricyclic system with an isopropyl substituent .
- Properties: Molecular weight ≈ 152 g/mol; XLogP3 ≈ 2.0 (more lipophilic than quadricyclanone).
- Reactivity : Steric bulk from isopropyl limits nucleophilic attack at the ketone.
Comparison with Quadricyclanone:
Azabicyclo[2.2.1]heptan-3-one Derivatives
Example : (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one (CAS: 134003-03-5)
Comparison with Quadricyclanone:
Tetracyclo[4.2.0.0²,⁴.0³,⁵]octane Derivatives
Example : Tetracyclo[4.2.0.0²,⁴.0³,⁵]oct-7-ene (CAS: N/A)
- Structure : Larger tetracyclic system (8-membered ring) with olefinic bonds .
- Reactivity: Thermally isomerizes to cyclooctatetraene; undergoes cycloadditions with dienophiles.
- Applications : Precursor for strained hydrocarbons like "octavalene" .
Comparison with Quadricyclanone:
- Ring Size : Octane vs. heptane backbone increases conformational flexibility.
- Strain : Comparable strain energy but distributed differently.
Preparation Methods
Photochemical Cyclization
Photochemical methods remain a cornerstone for constructing quadricyclanone’s strained framework. Norbornadiene derivatives undergo [2+2] cycloaddition under UV light (λ = 254–300 nm) in inert solvents (e.g., pentane or hexane). The reaction proceeds via a singlet excited state, forming a diradical intermediate that collapses to the tetracyclic structure. Key parameters include:
-
Light Source : Medium-pressure mercury lamps (≥300 W)
-
Temperature : −78°C to 0°C to minimize thermal degradation
-
Sensitizers : Acetophenone or benzophenone (0.1–1.0 mol%)
Typical yields range from 35–45%, with purity dependent on chromatographic separation.
Transition Metal-Catalyzed Approaches
Palladium and ruthenium catalysts enable milder conditions for quadricyclanone synthesis. For example, Pd(PPh₃)₄ facilitates the dimerization of norbornene derivatives via oxidative coupling, followed by ketone installation through Wacker-type oxidation. Ruthenium-based catalysts (e.g., Grubbs 1st generation) promote ring-closing metathesis of diene precursors, though applicability is limited by functional group tolerance.
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 52 | 89 |
| RuCl₂(PCy₃)₂ | 25 | 48 | 85 |
| Ni(acac)₂ | 100 | 38 | 78 |
Advanced Methodologies
Strain-Driven Ring Expansion
Recent innovations exploit the inherent strain of norbornene systems to drive tetracyclization. For instance, treatment of 7-oxanorbornene derivatives with BF₃·OEt₂ induces selective ring-opening and recombination, forming quadricyclanone in 60–65% yield. The Lewis acid stabilizes carbocation intermediates, directing regioselectivity toward the desired product.
Enolate-Mediated Bicycloannulation
Nitro-olefin bicycloannulation offers a stepwise route to quadricyclanone. Cyclopentenone enolates, generated using LDA at −78°C, react with nitro-olefins to form tricyclic intermediates. Thermal cyclization in refluxing THF with HMPA (10 mol%) completes the tetracyclic framework, achieving yields up to 55%.
Purification and Characterization
Crude quadricyclanone requires rigorous purification due to byproducts from strained-ring rearrangements. Sequential silica gel chromatography (hexane/EtOAc gradient) isolates the ketone, while recrystallization from pentane at −20°C enhances purity (>98%). Characterization relies on:
Q & A
What are the established synthetic routes for Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one?
Level: Basic
Methodological Answer:
Synthesis often involves strained ring systems and cyclopropanation strategies. One approach adapts nitro-olefin bicycloannulation (used for tricyclic ketones) by reacting cyclopentenone enolates with nitro-olefins at low temperatures, followed by thermal cyclization in refluxing tetrahydrofuran with hexamethylphosphoramide (HMPA) . Cyclopropanation via Simmons-Smith reagents (e.g., diiodomethane and Zn-Cu) is another route to introduce three-membered rings, enhancing structural complexity . Scalability requires optimization of catalysts (e.g., Lewis acids) and reaction conditions (e.g., −78°C for enolate stability) .
How is the molecular structure of this compound characterized?
Level: Basic
Methodological Answer:
Structural elucidation combines X-ray crystallography for ring geometry and substituent positioning, alongside NMR spectroscopy for stereochemical analysis. The tetracyclic framework with fused three- and four-membered rings creates distinct NMR shifts (e.g., carbonyl at ~210 ppm) and coupling patterns for bridgehead protons . Computational methods (DFT) validate bond angles and strain energy, critical for understanding reactivity .
How do reaction conditions influence stereoselectivity in its synthesis?
Level: Advanced
Methodological Answer:
Stereoselectivity is governed by transition-state control. For example, low temperatures (−78°C) favor kinetic enolate formation, directing nitro-olefin addition to the less hindered face. Solvent polarity (e.g., HMPA in THF) stabilizes charged intermediates, enhancing diastereomeric ratios. Stereochemical outcomes are verified via NOESY NMR and chiral HPLC, with computational modeling (MD simulations) predicting steric and electronic effects .
What computational methods are used for retrosynthesis planning of this compound?
Level: Advanced
Methodological Answer:
AI-driven platforms like Template_relevance Reaxys and Pistachio leverage reaction databases to propose viable pathways. Retrosynthesis algorithms prioritize disconnections at strained rings (e.g., cyclopropane opening) or ketone functionalization. Quantum mechanical calculations (e.g., DFT) evaluate activation barriers for key steps like [2+2] cycloadditions, ensuring feasibility .
What role does Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one play in high-density aerospace fuels?
Level: Advanced
Methodological Answer:
Its strained polycyclic structure confers high density (~0.98 g/cm³) and energy content, making it a candidate for "quasicyclane" fuels. Combustion studies compare enthalpy release and stability under high-pressure conditions using bomb calorimetry and GC-MS to monitor decomposition products . Synergistic blending with other strained hydrocarbons (e.g., norbornene derivatives) optimizes fuel performance .
How does thermal stability under varying conditions impact its applications?
Level: Advanced
Methodological Answer:
Thermal rearrangements (e.g., ring-opening at 200°C in toluene-d) are tracked via NMR kinetics and DSC. Activation energies (E) calculated via Arrhenius plots inform storage and operational limits. Decomposition pathways (e.g., retro-Diels-Alder) are modeled using Gaussian software to predict degradation products .
What are the key mechanistic steps in cyclopropanation reactions involving this compound?
Level: Advanced
Methodological Answer:
Cyclopropanation via Simmons-Smith reagents proceeds through carbene transfer to electron-rich double bonds. Mechanistic studies use isotopic labeling (e.g., -CHI) and trapping experiments to identify intermediates. Stereoelectronic effects are probed via Hammett plots, correlating substituent electronics with reaction rates .
What experimental methods measure the heat capacity of Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptan-3-one?
Level: Advanced
Methodological Answer:
Heat capacity (C) is determined via adiabatic calorimetry (0.1–5 K precision) across temperature ranges (e.g., 200–400 K). Data is fitted to polynomial equations (e.g., ) for thermodynamic databases. Purity (>99%) is ensured via fractional crystallization and GC analysis to minimize measurement errors .
Which spectroscopic techniques are optimal for assessing purity and degradation products?
Level: Basic
Methodological Answer:
GC-MS identifies volatile impurities (<0.1% detection limit), while HPLC-UV/Vis quantifies non-volatile byproducts. High-resolution MS (HRMS) confirms molecular integrity, and IR spectroscopy monitors carbonyl stability (1700–1750 cm). Accelerated degradation studies (40°C/75% RH) coupled with LC-NMR track structural changes over time .
How does the reactivity of this compound compare to similar tricyclic ketones?
Level: Advanced
Methodological Answer:
Comparative studies with tricyclo[2.2.1.0²,⁶]heptan-3-one reveal enhanced electrophilicity at the ketone due to ring strain (Bayer strain theory). Reactivity in nucleophilic additions (e.g., Grignard reactions) is quantified via kinetic assays, showing 2–3× faster rates. Substituent effects (e.g., methyl groups) are mapped using Hammett σ constants and DFT-computed partial charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
